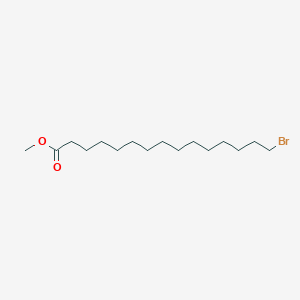

Methyl 15-bromopentadecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 15-bromopentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQSDPDEVQSPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339159 | |

| Record name | Methyl 15-bromopentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41240-56-6 | |

| Record name | Methyl 15-bromopentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of Methyl 15-bromopentadecanoate?

An In-depth Technical Guide to the Physical Properties of Methyl 15-bromopentadecanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and chemical properties of this compound, a long-chain fatty acid ester of significant interest in synthetic organic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes fundamental data with practical insights into its characterization and handling.

Chemical Identity and Molecular Structure

This compound is a bifunctional molecule featuring a terminal bromine atom and a methyl ester group. This structure makes it a valuable intermediate for the synthesis of more complex long-chain compounds, enabling modifications at both ends of the C15 aliphatic chain.

The molecular structure consists of a fifteen-carbon chain, with a bromine atom at one terminus (C15) and a methyl ester group at the other (C1).

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Molecular Weight | 335.32 g/mol | [1] |

| Exact Mass | 334.15074 g/mol | |

| Melting Point | 40 °C | [1] |

| Boiling Point | 186 °C @ 2 Torr | [1] |

| Density (Predicted) | 1.084 ± 0.06 g/cm³ | [1] |

| Appearance | White to off-white solid | Inferred from melting point |

| Purity (Typical) | ≥95% | [3] |

| InChI Key | BVQSDPDEVQSPMW-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | COC(=O)CCCCCCCCCCCCCCBr | [5] |

Spectroscopic and Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic techniques is employed. The expected data from these analyses serve as a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR (Proton NMR): In a typical deuterated chloroform (CDCl₃) solvent, the proton NMR spectrum would exhibit distinct signals corresponding to different proton environments:

-

A singlet at ~3.67 ppm for the three protons of the methyl ester (-OCH₃).

-

A triplet at ~3.40 ppm for the two protons on the carbon adjacent to the bromine atom (-CH₂Br).

-

A triplet at ~2.30 ppm for the two protons on the carbon alpha to the carbonyl group (-CH₂COOCH₃).

-

A large, broad multiplet between ~1.25 and 1.65 ppm corresponding to the numerous methylene (-CH₂) groups in the long aliphatic chain.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides complementary information:

-

A signal at ~174 ppm for the carbonyl carbon of the ester.

-

A signal at ~51 ppm for the methyl carbon of the ester.

-

A signal at ~34 ppm for the carbon bonded to bromine.

-

Multiple signals in the ~25-33 ppm range for the methylene carbons of the aliphatic chain.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Expected Molecular Ion Peak: In an Electron Ionization (EI) mass spectrum, a characteristic pattern is expected for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). This results in two peaks of nearly equal intensity at m/z 334 and 336.

-

Fragmentation Pattern: Common fragmentation would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 303/305, and cleavage alpha to the carbonyl group.

Experimental Methodologies for Property Determination

The following protocols outline standard procedures for verifying the physical properties of a new or existing batch of this compound.

Caption: Workflow for the Physicochemical Characterization of the Compound.

Melting Point Determination

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow melting range is indicative of high purity.

-

Methodology:

-

Place a small, dry sample of this compound into a capillary tube, sealed at one end.

-

Compact the sample by tapping the tube gently.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

-

Causality: Rapid heating can lead to an artificially wide and inaccurate melting range. Ensuring the sample is completely dry is critical, as residual solvents can act as impurities and depress the melting point.

Boiling Point Determination (Under Reduced Pressure)

-

Objective: To determine the boiling point at a specified low pressure, as the compound may decompose at its atmospheric boiling point.

-

Methodology:

-

The experiment is conducted using a vacuum distillation apparatus.

-

Place a small amount of the sample in the distillation flask.

-

Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

Slowly heat the sample using an oil bath.

-

Record the temperature at which the liquid boils and its vapor condenses when the system pressure is stable at the target value (e.g., 2 Torr).

-

-

Causality: High molecular weight esters are often sensitive to high temperatures. Performing the distillation under vacuum lowers the required boiling temperature, preventing thermal degradation and ensuring the integrity of the compound.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a versatile building block:

-

Synthesis of Functionalized Polymers: The terminal bromine can be converted to other functional groups or used in polymerization reactions.

-

PROTACs and Linker Chemistry: In drug development, long-chain linkers are essential for creating molecules like Proteolysis Targeting Chimeras (PROTACs). This compound serves as a precursor for such linkers.

-

Surface Modification: The ester can be hydrolyzed to a carboxylic acid, which can be used to anchor the molecule to surfaces, while the bromide end remains available for further reaction.

Conclusion

This compound is a well-characterized long-chain fatty acid ester with defined physical properties. Its solid nature at room temperature and moderate melting point facilitate ease of handling, while its structural features provide significant synthetic utility. The analytical methods described herein provide a robust framework for ensuring its quality and identity, which is paramount for its successful application in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][6]

Sources

- 1. 41240-56-6 CAS MSDS (Pentadecanoic acid, 15-bromo-, methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. 41240-56-6 | this compound - AiFChem [aifchem.com]

- 6. This compound | C16H31BrO2 | CID 554136 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 15-Bromopentadecanoate: A Bifunctional Linker in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Core Attributes

Methyl 15-bromopentadecanoate is a long-chain fatty acid ester that has emerged as a critical tool in medicinal chemistry and drug development. Its significance lies not in any inherent biological activity, but in its bifunctional nature, possessing two distinct reactive sites at opposite ends of a flexible 15-carbon aliphatic chain. This unique architecture makes it an exemplary linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4]. This guide provides an in-depth analysis of its chemical structure, synthesis, and application as a strategic building block for creating novel therapeutics.

The molecule consists of a saturated 15-carbon backbone. At one terminus, a methyl ester group provides a site for chemistry such as hydrolysis or amidation, while the other terminus features a primary bromide, an excellent electrophile for nucleophilic substitution reactions. This dual reactivity allows chemists to covalently connect two different molecular entities, a foundational concept in the construction of complex drug conjugates[5].

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis. The key identifying information and physical characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][6] |

| CAS Number | 41240-56-6 | [1][2][3][6] |

| Molecular Formula | C₁₆H₃₁BrO₂ | [1][3][7] |

| Molecular Weight | 335.33 g/mol | [3] |

| Melting Point | 40 °C | |

| Boiling Point | 186 °C (at 2 Torr) | |

| Canonical SMILES | COC(=O)CCCCCCCCCCCCCCBr | [6] |

| InChI Key | BVQSDPDEVQSPMW-UHFFFAOYSA-N |

Chemical Structure and Reactivity

The utility of this compound is defined by its structure. The long, flexible alkyl chain provides spatial separation between the two functional groups, which is often critical for allowing the two linked moieties to bind to their respective biological targets without steric hindrance.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol (Exemplary)

This protocol is a representative synthesis based on established chemical transformations.

Step 1: Synthesis of 15-Bromopentadecanoic Acid

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 15-hydroxypentadecanoic acid (1.0 eq).

-

Reagents: Add a solution of 48% hydrobromic acid (HBr, ~5.0 eq) and a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should cause the product to precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed to achieve high purity.

Step 2: Synthesis of this compound (Fischer Esterification)

-

Setup: In a round-bottom flask, dissolve the 15-bromopentadecanoic acid (1.0 eq) from Step 1 in an excess of anhydrous methanol (e.g., 20-30 eq), which serves as both solvent and reagent.

-

Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise.

-

Reaction: Heat the solution to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC until the starting carboxylic acid is consumed.

-

Workup: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, this compound, typically as a low-melting solid.

Spectroscopic Characterization (Predicted)

Full characterization is essential to confirm the structure and purity. While experimental spectra should always be acquired, the expected NMR signals can be confidently predicted based on well-established chemical shift principles.[8][9][10]

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.67 | Singlet | 3H | -O-CH₃ |

| b | ~3.41 | Triplet | 2H | Br-CH₂ -(CH₂)₁₃- |

| c | ~2.30 | Triplet | 2H | -(CH₂)₁₂-CH₂ -COO- |

| d | ~1.85 | Quintet | 2H | Br-CH₂-CH₂ -(CH₂)₁₂- |

| e | ~1.63 | Quintet | 2H | -(CH₂)₁₁-CH₂ -CH₂-COO- |

| f | ~1.2-1.4 | Multiplet (broad) | ~20H | -(CH₂)₁₀- (bulk chain) |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~174.3 | C =O (Ester carbonyl) |

| 2 | ~51.4 | -O-C H₃ (Ester methyl) |

| 3 | ~34.0 | Br-C H₂- |

| 4 | ~32.8 | Br-CH₂-C H₂- |

| 5 | ~34.1 | -C H₂-COO- |

| 6 | ~25-30 | -(C H₂)₁₁- (Bulk chain carbons) |

Application in Drug Development: The PROTAC Linker

The most prominent application of this compound is in the construction of PROTACs.[1][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.

The long alkyl chain of this compound is ideal for spanning the distance between the target protein and the E3 ligase, allowing for the formation of a productive ternary complex.

Caption: General structure of a PROTAC, illustrating the central role of the linker.

In a typical synthesis, the bromide end of the linker is reacted with a nucleophilic handle on the target protein ligand. Subsequently, the ester is hydrolyzed to a carboxylic acid and coupled to an amine on the E3 ligase ligand (e.g., derivatives of Thalidomide or VHL ligands). The flexibility and length of the pentadecanoyl chain are often crucial for optimizing the efficacy of the final PROTAC molecule.

Conclusion

This compound is a powerful and versatile bifunctional linker that serves as a cornerstone in the rational design of complex therapeutic agents. Its well-defined reactive sites, coupled with a long and flexible aliphatic chain, provide medicinal chemists with a reliable tool for covalently connecting distinct molecular entities. Its widespread use in the synthesis of PROTACs underscores its importance in the development of next-generation therapeutics that leverage targeted protein degradation. A thorough understanding of its synthesis, reactivity, and characterization is therefore indispensable for professionals in the field of drug discovery.

References

-

ScienceOpen. (n.d.). Supporting Information. ScienceOpen. [Link]

-

MCE. (n.d.). This compound | PROTAC连接子. MCE. [Link]

-

Lenci, E., & Trabocchi, A. (2021). Bifunctional reagents in organic synthesis. Nature Reviews Chemistry, 5(5), 301-321. [Link]

-

ResearchGate. (2021). Efficient asymmetric syntheses of α-quaternary lactones and esters through chiral bifunctional sulfide-catalyzed desymmetrizing bromolactonization of α,α-diallyl carboxylic acids. ResearchGate. [Link]

-

Al-Momani, E., et al. (2025). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. ResearchGate. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PMC. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC. [Link]

-

PMC. (n.d.). Current ADC Linker Chemistry. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

-

Forest Products Laboratory. (n.d.). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Forest Products Laboratory. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). A new tandem reaction of bifunctional peroxides enables the expedient synthesis of functionalized dihydrofurans. Royal Society of Chemistry. [Link]

-

PMC. (2023). Bifunctional Iminophosphorane‐Catalyzed Enantioselective Nitroalkane Addition to Unactivated α,β‐Unsaturated Esters. PMC. [Link]

-

ResearchGate. (n.d.). (PDF) Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst. ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]

Introduction: Deciphering the Molecular Blueprint of Long-Chain Esters

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Long-Chain Esters

Long-chain esters, foundational components of lipids, polymers, and various pharmaceutical agents, possess structures that dictate their function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for elucidating the precise molecular architecture of these compounds in solution.[1][2] It provides a detailed roadmap of the carbon skeleton and the electronic environment of every atom, which is critical for researchers in drug development, materials science, and biochemistry.[3][4]

This guide serves as a technical resource for scientists and researchers, offering a deep dive into the principles and practical application of ¹H and ¹³C NMR for the structural characterization of long-chain esters. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and the logic of spectral interpretation, empowering you to confidently analyze these vital molecules.

Pillar I: The Foundation - Robust Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[5] A meticulously prepared sample minimizes artifacts and ensures high-resolution data, which is the bedrock of accurate structural elucidation. The magnetic field homogeneity, crucial for sharp signals, is highly sensitive to particulates and improper sample positioning.[6][7]

Experimental Protocol: High-Resolution NMR Sample Preparation

-

Sample Weighing and Dissolution:

-

Accurately weigh 5-25 mg of the long-chain ester for ¹H NMR, or 10-50 mg for ¹³C NMR, into a clean, dry vial.[5][8] The higher concentration for ¹³C is necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which results in lower sensitivity.[2][9]

-

Add approximately 0.6-0.7 mL of a high-purity deuterated solvent.[6] Chloroform-d (CDCl₃) is the most common choice for non-polar long-chain esters due to its excellent dissolving power and minimal signal overlap with the analyte.[8][10]

-

-

Solubilization and Transfer:

-

Ensure the sample is fully dissolved. Gentle vortexing or warming may be required.

-

Transfer the solution into a clean, dry, high-quality 5 mm NMR tube using a Pasteur pipette. To eliminate solid particles that can degrade spectral quality by distorting the magnetic field, filter the solution through a small plug of glass wool packed into the pipette.[5][7]

-

-

Volume and Positioning:

-

The final solvent height in the tube should be approximately 4 cm (around 0.6 mL).[6] This specific volume ensures that the sample uniformly fills the detection region of the spectrometer's radiofrequency coil, which is critical for achieving optimal magnetic field homogeneity (shimming).[11]

-

Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue to remove any fingerprints or dust.[8]

-

Pillar II: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on three key principles: the chemical shift (δ), which indicates the proton's electronic environment; the integration, which reflects the number of protons giving rise to a signal; and the spin-spin splitting, which reveals neighboring protons.[12][13] For a long-chain ester, the spectrum can be logically dissected into signals from the acyl chain and the alcohol moiety.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kenzpub.com [kenzpub.com]

- 5. researchgate.net [researchgate.net]

- 6. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bch.ro [bch.ro]

- 10. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. depts.washington.edu [depts.washington.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry of Halogenated Methyl Esters

This guide provides a comprehensive overview of the principles and fragmentation patterns governing the analysis of halogenated methyl esters by Electron Ionization Mass Spectrometry (EI-MS). It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and quantification.

The Core Principles of Electron Ionization for Halogenated Esters

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to analyte molecules, leading to extensive and reproducible fragmentation.[1] This process is fundamental to the structural analysis of unknown compounds. When analyzing halogenated methyl esters, the analyte is first introduced into the ion source of the mass spectrometer in the gas phase, typically from a gas chromatograph (GC).

Inside the ion source, a heated filament emits a continuous stream of electrons. These electrons are accelerated to a standard energy of 70 electron volts (eV).[1][2] This specific energy level is utilized for several key reasons: it maximizes the ionization cross-section for most organic molecules, ensures high ionization efficiency, and produces consistent, library-searchable mass spectra.[2]

The high-energy electrons interact with the analyte molecule (M), causing the ejection of one of its own electrons to form a positively charged radical cation, known as the molecular ion (M•+).

M + e⁻ → M•⁺ + 2e⁻

This molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions, breaking down into smaller charged fragments and neutral radicals.[3] The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a characteristic mass spectrum. This spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing critical clues to its original structure.[3][4]

General Fragmentation Patterns of Methyl Esters

Before considering the influence of halogens, it is crucial to understand the typical fragmentation behavior of the methyl ester functional group itself.

-

α-Cleavage: One of the most common fragmentation pathways for esters is the cleavage of the bond alpha to the carbonyl group. For methyl esters, this can involve the loss of the methoxy radical (•OCH₃), resulting in an acylium ion (R-C≡O⁺). This ion is resonance-stabilized and often gives a strong signal. The loss of the alkyl chain (R•) is also possible.[5]

-

McLafferty Rearrangement: For esters with an alkyl chain of at least three carbons and a hydrogen on the gamma (γ) carbon, a characteristic rearrangement can occur. This involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene molecule and the formation of a radical cation at m/z 74.[6] This m/z 74 peak is a hallmark of many fatty acid methyl esters (FAMEs).[7]

-

Other Characteristic Ions: The methoxycarbonyl ion [CH₃O-C=O]⁺ at m/z 59 is also a common fragment.

The Defining Influence of Halogens on Fragmentation

The presence of halogen atoms (F, Cl, Br, I) introduces distinct and highly informative features into the mass spectrum of a methyl ester. The nature of the halogen, its position, and the number of halogen atoms all play a critical role in directing fragmentation pathways.

Isotopic Patterns: The Unmistakable Signature of Chlorine and Bromine

Chlorine and bromine possess unique isotopic signatures that are invaluable for identification.[8]

-

Chlorine: Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate abundance ratio of 3:1.[9] Consequently, any fragment ion containing a single chlorine atom will appear as a pair of peaks (an "isotope cluster") separated by 2 m/z units, with a relative intensity ratio of 3:1. For fragments with two chlorine atoms, a characteristic M+, M+2, M+4 pattern appears with an intensity ratio of 9:6:1.[9]

-

Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 1:1 ratio).[9] Therefore, any bromine-containing fragment will produce a pair of peaks of almost equal height separated by 2 m/z units.[9][10]

The presence of these distinct isotopic patterns is often the first and most definitive indication of chlorine or bromine in an unknown compound.[11][12]

Halogen-Driven Fragmentation Pathways

The high electronegativity and the strength of the carbon-halogen bond significantly influence how the molecular ion fragments.

-

Loss of a Halogen Radical (•X): A primary fragmentation pathway for many halogenated compounds is the simple cleavage of the carbon-halogen bond to lose a halogen radical (•Cl or •Br). This results in a carbocation fragment at [M-X]⁺. This is particularly common in alkyl chlorides and bromides.[8][13] For instance, in the spectrum of methyl 2-bromobenzoate, a prominent peak is observed corresponding to the loss of the bromine atom.[14][15]

-

Loss of Hydrogen Halide (HX): The elimination of a neutral hydrogen halide molecule (e.g., HCl or HBr) is another common pathway, particularly if there is a hydrogen atom on an adjacent carbon. This results in a fragment ion at [M-HX]⁺.

-

α-Cleavage (Halogenated Compounds): In alkyl halides, cleavage of the C-C bond adjacent (alpha) to the carbon bearing the halogen is a favored process. This leads to the formation of a resonance-stabilized halonium ion, which often results in a significant peak in the spectrum.[13]

-

Ortho Effect in Aromatic Halogenated Esters: For halogenated methyl esters where the halogen is on an aromatic ring and ortho to the ester group, a specific rearrangement can occur. This "ortho effect" can lead to the loss of the halogen atom facilitated by the ester's carbonyl oxygen, forming a stable cyclic benzopyrylium ion intermediate.[16] This results in a prominent [M-X]⁺ peak that might be less significant if the halogen were in the meta or para position.

The interplay between these general ester fragmentations and the specific pathways directed by the halogen atom creates a complex but highly informative mass spectrum.

Data Summary: Characteristic Ions

The following table summarizes the key fragmentation patterns discussed. Note that the relative abundance of these ions will vary significantly based on the specific structure of the molecule.

| Fragmentation Process | Characteristic Ion(s) | Mass-to-Charge Ratio (m/z) | Notes |

| Isotopic Patterns | M⁺, M+2⁺ | Varies | Indicates one Cl (3:1 ratio) or Br (1:1 ratio) atom.[9] |

| M⁺, M+2⁺, M+4⁺ | Varies | Indicates two Cl atoms (9:6:1 ratio).[9] | |

| Ester Fragmentation | McLafferty Rearrangement | 74 | Common for long-chain methyl esters.[7] |

| α-Cleavage (loss of methoxy) | [M-31]⁺ | Loss of •OCH₃ to form an acylium ion. | |

| Methoxycarbonyl Ion | [CH₃O-C=O]⁺ | 59 | |

| Halogen-Driven | Loss of Halogen Radical | [M-X]⁺ | X = 35/37 (Cl) or 79/81 (Br).[13] |

| Loss of Hydrogen Halide | [M-HX]⁺ | X = Cl (loss of 36) or Br (loss of 80/82). | |

| α-Cleavage (Alkyl Halides) | Varies | Cleavage of C-C bond next to the C-X bond.[13] |

Experimental Protocol: GC-EI-MS of Halogenated Methyl Esters

A robust and reproducible analysis relies on a well-defined experimental protocol. The following outlines a standard workflow for the analysis of halogenated fatty acid methyl esters (FAMEs), a common application.

Sample Preparation: Esterification

For samples like oils or lipids, the fatty acids must first be converted into their more volatile methyl esters.[17][18]

-

Saponification (Optional): If starting with triglycerides, hydrolyze the sample by heating with 1 M KOH in 70% ethanol at 90°C for 1 hour.[19]

-

Acidification: Acidify the mixture with 6 M HCl.

-

Extraction: Extract the free fatty acids with a nonpolar solvent like hexane.

-

Methylation: Evaporate the solvent and add a methylation reagent. A common and effective method is using 2% sulfuric acid in methanol or boron trifluoride (BF₃) in methanol and heating at 60-80°C for 20-60 minutes.[19][20]

-

Final Extraction: Add water and extract the resulting FAMEs into hexane or heptane.[20]

-

Drying and Dilution: Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC) System:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A nonpolar or mid-polarity capillary column is often used. A common choice is a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent).[21]

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C, hold for 2 min), then ramps at 5-10°C/min to a final temperature of 240-280°C, holding for 5-10 minutes to ensure elution of all components.[20]

-

-

Mass Spectrometer (MS) Detector:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[20]

-

Source Temperature: 230°C.[20]

-

Quadrupole Temperature: 150°C.[20]

-

Mass Range: Scan from m/z 40 to 550. This range will capture small fragments as well as the molecular ions of most common halogenated esters.

-

Data Acquisition: Full scan mode. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[22]

-

Visualization of Key Processes

Diagrams can clarify complex workflows and fragmentation mechanisms.

GC-EI-MS Experimental Workflow

Caption: General workflow for the analysis of halogenated methyl esters.

Key Fragmentation Pathways of a Halogenated Ester

Caption: Major EI fragmentation routes for a generic halogenated methyl ester.

Conclusion

The analysis of halogenated methyl esters by EI-MS is a powerful technique for structural elucidation. The hard ionization nature of EI produces rich, reproducible fragmentation patterns. The presence of halogens, particularly chlorine and bromine, provides highly diagnostic isotopic clusters that greatly simplify identification. By understanding the fundamental fragmentation pathways of both the ester group and the carbon-halogen bonds, researchers can confidently interpret mass spectra to determine the structure of unknown analytes. A systematic experimental approach, from derivatization to GC-MS parameter optimization, is essential for achieving high-quality, reliable results. The use of spectral libraries like those from NIST remains a cornerstone for confirming identifications.[23][24][25][26]

References

-

NIST Mass Spectral Library. Diablo Analytical. [Link]

-

NIST 23 Mass Spectral Library. Scientific Instrument Services. [Link]

-

Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

-

Wiley Registry/NIST Mass Spectral Library 2023. Wiley Science Solutions. [Link]

-

Bruker NIST Mass Spectral Library. Bruker. [Link]

-

NIST / EPA / NIH Mass Spectral Library 2020. Spectrometrics. [Link]

-

Ion Formation and Organic Fragmentation in LCMS. Biocompare. [Link]

-

Please explain the principles, advantages, and disadvantages of EI. Shimadzu Corporation. [Link]

-

Understanding Electron Ionization for GC-MS. CHROMacademy. [Link]

-

Interpretation Of Mass Spectra Of Organic Compounds. SLCS. [Link]

-

Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. PubMed. [Link]

-

Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. ResearchGate. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. [Link]

-

Electron Ionization Sources: The Basics. Spectroscopy Online. [Link]

-

Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. National Institutes of Health. [Link]

-

Mass spectral interpretation. Wikipedia. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Massachusetts Lowell. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. [Link]

-

What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis?. ResearchGate. [Link]

-

Oleic methyl ester fragmentation patterns. ResearchGate. [Link]

-

Preparation of fatty acid methyl esters for gas-liquid chromatography. National Institutes of Health. [Link]

-

Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. ResearchGate. [Link]

-

High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]

-

A Terminal Product Ion in the Fragmentation of Methyl Stearate under Electron Ionization Conditions. J-Stage. [Link]

-

Determination of chlorinated fatty acids using SPE, XSD and GC/MS. Swedish University of Agricultural Sciences. [Link]

-

Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. U.S. Environmental Protection Agency. [Link]

-

m-Bromobenzoic acid methyl ester - Mass Spectrum (GC). SpectraBase. [Link]

-

Video: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Methyl-2-bromobenzoate. NIST WebBook. [Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Methyl 2-bromobenzoate. PubChem. [Link]

-

Chloromethyl 8-chlorononanoate. NIST WebBook. [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Interpretation Of Mass Spectra Of Organic Compounds [portal.slcs.edu.in]

- 5. whitman.edu [whitman.edu]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectrabase.com [spectrabase.com]

- 11. compoundchem.com [compoundchem.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. youtube.com [youtube.com]

- 14. Methyl-2-bromobenzoate [webbook.nist.gov]

- 15. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gcms.cz [gcms.cz]

- 18. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 19. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 21. epa.gov [epa.gov]

- 22. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. diabloanalytical.com [diabloanalytical.com]

- 24. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]

- 25. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]

- 26. store.bruker.com [store.bruker.com]

Potential applications of ω-bromoesters in chemical synthesis.

The choice of the specific bromoester initiator is critical as its structure influences the rate of initiation, which is key to achieving well-controlled polymers. [14]This method has become a cornerstone of modern polymer chemistry for creating advanced materials. [12][13][15]

Conclusion and Future Outlook

The applications of ω-bromoesters are a testament to the power of bifunctional design in organic synthesis. From the elegant simplicity of lactone formation to their critical role as initiators in creating precisely engineered polymers, these reagents offer a reliable and versatile toolkit. Their ability to participate in intramolecular cyclizations, C-C bond-forming reactions, and controlled polymerizations underscores their value across diverse fields of chemical science. As the demand for complex molecular architectures and functional materials continues to grow, the strategic application of ω-bromoesters is set to remain a fundamental and enabling technology for researchers and developers.

References

- Organic Syntheses Procedure. ETHYL γ-BROMOBUTYRATE.

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. Available from: [Link]

-

PHARMD GURU. (n.d.). REFORMATSKY REACTION. Available from: [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Available from: [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Available from: [Link]

-

Ouyang, K., et al. (2022). Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes. ResearchGate. Available from: [Link]

- Google Patents. (2003). Method for preparing $g(v)-bromoalkylcarboxylic compounds.

-

Scribd. (2021). Reformatsky Reaction. Available from: [Link]

- Google Patents. (n.d.). One-step preparation method of ethyl 4-bromobutyrate.

-

ResearchGate. (2023). Synthesis of Functionalized Cyclic Carbonates by One-Pot Reactions of Carbon Dioxide, Epibromohydrin, and Phenols, Thiophenols, or Carboxylic Acids Catalyzed by Ionic Liquids. Available from: [Link]

-

Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. Available from: [Link]

-

Bioman Explains. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Available from: [Link]

-

PubMed. (1993). Lactone-directed intramolecular Diels-Alder cyclization: synthesis of trans-dihydroconfertifolin. Available from: [Link]

-

CHIMIA. (2013). ATRPases: Enzymes as Catalysts for Atom Transfer Radical Polymerization. Available from: [Link]

-

PubMed Central. (2022). Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 3. WO2003066562A2 - Method for preparing $g(v)-bromoalkylcarboxylic compounds - Google Patents [patents.google.com]

- 4. Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]

- 5. CN114736119A - One-step preparation method of ethyl 4-bromobutyrate - Google Patents [patents.google.com]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 15-bromopentadecanoate for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and other advanced scientific fields. It provides in-depth information on the chemical and physical properties of Methyl 15-bromopentadecanoate, its synthesis, and its applications, with a focus on practical, field-proven insights.

Core Molecular Attributes

This compound is a long-chain fatty acid ester featuring a terminal bromine atom. This bifunctional nature—a lipophilic carbon chain and a reactive bromide—makes it a valuable building block in organic synthesis, particularly for the introduction of long alkyl chains.

A clear understanding of its fundamental properties is the starting point for its effective application in any research or development context. The key identifiers and molecular properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 41240-56-6 | [1][2][3][4] |

| Molecular Formula | C16H31BrO2 | [1][2][3] |

| Molecular Weight | 335.32 g/mol | [1][2][4] |

| Synonyms | This compound, 15-Bromopentadecanoic acid methyl ester | [1] |

Synthesis and Chemical Profile

The primary route to this compound involves the esterification of 15-bromopentadecanoic acid. This process is critical as it protects the carboxylic acid group, allowing the terminal bromide to be used for subsequent nucleophilic substitution reactions without interference.

Synthetic Workflow: Esterification of 15-Bromopentadecanoic Acid

The conversion of the parent carboxylic acid to its methyl ester is a foundational reaction in organic chemistry, typically achieved through Fischer esterification. The rationale behind this step is to enhance the compound's stability and to modify its solubility, making it more amenable to a wider range of reaction conditions.

Caption: Fischer Esterification of 15-Bromopentadecanoic Acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 15-bromopentadecanoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Purification: The crude product is then purified, typically by liquid chromatography, to yield pure this compound.

Applications in Research and Drug Development

The utility of this compound lies in its ability to act as a linker or a precursor for more complex molecules. The terminal bromide is a versatile functional group that can participate in a variety of coupling reactions.

Role as a Linker Molecule

In drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), long-chain alkyl linkers are often required to connect a targeting moiety to a payload. This compound serves as a readily available source for such a C15 linker.

Caption: General workflow for linker synthesis.

Precursor for Radiopharmaceuticals

The bromine atom can be substituted with a radionuclide, such as a radioisotope of bromine or fluorine, to create imaging agents for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). The long alkyl chain ensures that the resulting molecule has appropriate pharmacokinetic properties.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent in the fields of organic synthesis, medicinal chemistry, and materials science. Its well-defined chemical properties, coupled with its straightforward synthesis, make it an essential tool for the modern researcher. A thorough understanding of its characteristics and handling requirements is paramount to its successful and safe application in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Key Reactive Sites of Methyl 15-bromopentadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 15-bromopentadecanoate is a bifunctional long-chain fatty acid ester. Its structure, characterized by a terminal bromine atom and a methyl ester group, presents two distinct and highly valuable reactive centers.[1] This guide provides a comprehensive analysis of these reactive sites, offering insights into their chemical behavior, potential transformations, and strategic manipulation in synthetic chemistry. Understanding the reactivity of this molecule is paramount for its application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.

The molecule's linear fifteen-carbon chain provides a versatile scaffold, while the terminal functional groups offer orthogonal handles for sequential or selective chemical modifications. This dual functionality allows for the construction of diverse molecular architectures, making it a valuable building block in organic synthesis.

Key Reactive Sites and Their Chemical Behavior

The primary reactive sites on the this compound molecule are the carbon atom attached to the bromine (C15) and the carbonyl carbon of the methyl ester group.

The Terminal Bromide: A Gateway for Nucleophilic Substitution and Elimination

The carbon-bromine (C-Br) bond at the C15 position is the most reactive site for nucleophilic substitution and elimination reactions. The electronegativity difference between carbon and bromine creates a polar bond, rendering the C15 carbon electrophilic and susceptible to attack by nucleophiles.[2]

1.1. Nucleophilic Substitution Reactions (S\N2)

The primary nature of the alkyl halide favors the S\N2 (Substitution Nucleophilic Bimolecular) mechanism.[3][4] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the bromide leaving group.[3]

Mechanism of S\N2 Reaction:

The rate of the S\N2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[4] A wide array of nucleophiles can be employed to introduce diverse functionalities at the terminus of the carbon chain.

Common Nucleophilic Substitution Reactions:

| Nucleophile | Product Functional Group | Reagents and Conditions |

| Hydroxide ion (:OH⁻) | Primary Alcohol | Aqueous NaOH or KOH, heat[3][5][6] |

| Cyanide ion (:CN⁻) | Nitrile | KCN in a polar aprotic solvent (e.g., DMSO)[6] |

| Azide ion (:N₃⁻) | Azide | Sodium azide (NaN₃) in DMF or acetone |

| Amines (R-NH₂) | Secondary or Tertiary Amine | Excess amine, heat |

| Thiolates (R-S⁻) | Thioether | Sodium or potassium thiolate |

Experimental Protocol: Synthesis of Methyl 15-hydroxypentadecanoate via S\N2 Reaction

-

Dissolution: Dissolve this compound in a suitable solvent mixture, such as 50/50 ethanol/water, to ensure miscibility of the reactants.[3]

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

-

Reflux: Heat the mixture under reflux to provide the necessary activation energy for the reaction.[3]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a dilute acid.

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Purify the resulting Methyl 15-hydroxypentadecanoate by column chromatography.

1.2. Elimination Reactions (E2)

While S\N2 reactions are predominant for primary alkyl halides, elimination reactions can also occur, particularly in the presence of a strong, sterically hindered base. The E2 (Elimination Bimolecular) mechanism involves the abstraction of a proton from the carbon adjacent to the C-Br bond (C14) by a base, leading to the formation of a double bond and the expulsion of the bromide ion.

Factors Favoring Elimination:

-

Strong, bulky bases: Potassium tert-butoxide is a classic example that favors elimination over substitution.

-

High temperatures: Higher reaction temperatures generally favor elimination pathways.

The Methyl Ester Group: A Hub for Acyl Chemistry

The methyl ester functional group provides a second key reactive site, primarily centered on the electrophilic carbonyl carbon. This site is susceptible to attack by nucleophiles, leading to substitution at the acyl carbon.

2.1. Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[7][8]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water.[8] The equilibrium can be shifted towards the products by using a large excess of water.[8]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base, like sodium hydroxide.[8] The reaction produces the carboxylate salt and methanol.[8][9] Subsequent acidification is required to obtain the free carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

-

Reaction Setup: Place this compound in a round-bottom flask with an aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture under reflux until the reaction is complete.

-

Acidification: Cool the reaction mixture and acidify it with a strong acid (e.g., HCl) to protonate the carboxylate salt.

-

Extraction: Extract the resulting 15-bromopentadecanoic acid with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

2.2. Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[10] This reaction can be catalyzed by acids or bases and is often used to convert one type of ester into another.[10][11] For example, reacting this compound with a different alcohol in the presence of a catalyst will yield a new ester and methanol.[12] The reaction's equilibrium can be driven forward by removing the methanol as it is formed.[10]

Catalysts for Transesterification:

-

Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.

-

Base Catalysts: Sodium methoxide, potassium carbonate.[13]

-

Enzymatic Catalysts: Lipases can also be used for transesterification under milder conditions.[10]

2.3. Other Reactions of the Ester Group

-

Ammonolysis: Reaction with ammonia or primary/secondary amines to form amides.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) will convert the ester to a primary alcohol.

Interplay and Selectivity Between Reactive Sites

The presence of two distinct reactive sites on the same molecule allows for selective transformations. By carefully choosing reagents and reaction conditions, one functional group can be modified while leaving the other intact.

-

Selective S\N2 Reaction: Nucleophilic substitution at the bromide can typically be achieved without affecting the ester group, especially when using non-basic nucleophiles or carefully controlled basic conditions at moderate temperatures.

-

Selective Ester Hydrolysis: Hydrolysis of the ester can be performed while preserving the bromide by using appropriate acidic or basic conditions. For instance, base-catalyzed hydrolysis at elevated temperatures will readily cleave the ester.

Visualization of Key Reactions

Below are diagrams illustrating the primary reaction pathways discussed.

Caption: S\N2 reaction at the terminal bromide.

Caption: Base-catalyzed hydrolysis of the methyl ester.

Conclusion

This compound is a versatile synthetic intermediate with two key reactive sites that can be selectively manipulated. The terminal bromide is amenable to a wide range of nucleophilic substitution reactions, allowing for the introduction of various functional groups. The methyl ester provides a handle for acyl chemistry, including hydrolysis, transesterification, and amidation. A thorough understanding of the reactivity of these sites and the factors that govern their selectivity is crucial for leveraging this molecule's full potential in the design and synthesis of complex target molecules in drug discovery and materials science.

References

-

SRS Biodiesel. Transesterification. SRS Biodiesel. Accessed January 6, 2026. [Link]

- Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In Organic Chemistry. 2014.

-

Ashenhurst, J. Transesterification. Master Organic Chemistry. Published November 10, 2022. [Link]

- Goheen, D. W. Hydrolysis of methyl esters. U.S. Patent 4,185,027, issued January 22, 1980.

-

Wang, Y., et al. Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications. 2009, 39(20), 3626-3636. [Link]

-

Save My Exams. Substitution Reactions of Halogenoalkanes. Save My Exams. Accessed January 6, 2026. [Link]

-

Clark, J. nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Last updated 2013. [Link]

-

Clark, J. What is nucleophilic substitution?. Chemguide. Last updated 2013. [Link]

-

Organic Chemistry Portal. Methyl Esters. Organic Chemistry Portal. Accessed January 6, 2026. [Link]

-

Organic Chemistry Portal. Ester synthesis by transesterification. Organic Chemistry Portal. Accessed January 6, 2026. [Link]

-

Technoilogy. Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025. Technoilogy. Published October 29, 2025. [Link]

-

Frankly Chemistry. Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. YouTube. Published May 24, 2016. [Link]

-

LibreTexts Chemistry. 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Last updated May 30, 2020. [Link]

-

Wikipedia. Transesterification. Wikipedia. Last updated December 13, 2025. [Link]

-

Clark, J. hydrolysis of esters. Chemguide. Last updated 2013. [Link]

-

GeeksforGeeks. Methyl Ester. GeeksforGeeks. Last updated July 23, 2025. [Link]

-

JoVE. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. JoVE. Accessed January 6, 2026. [Link]

-

Henkel Corporation. HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. WIPO Patent WO/1994/014743, published July 7, 1994. [Link]

-

Krohne. Fatty acid methyl ester in the palm oil production. Krohne. Accessed January 6, 2026. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. savemyexams.com [savemyexams.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Methyl Ester - GeeksforGeeks [geeksforgeeks.org]

- 10. Transesterification - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]

- 13. krohne.com [krohne.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Macrocyclic Compounds Using Methyl 15-Bromopentadecanoate

Introduction: The Allure of the Large Ring

Macrocyclic compounds, cyclic molecules containing large rings (typically 12 or more atoms), occupy a unique and valuable space in chemistry and biology.[1] They are the source of the captivating aromas of natural musk, forming the foundation of the fragrance industry with iconic molecules like Exaltolide (a lactone) and Muscone (a ketone).[2][3][4][5] Beyond their olfactory properties, macrocycles are prevalent in pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1] Their constrained yet flexible conformation allows them to bind to challenging biological targets, making them a growing therapeutic class.[6]

The synthesis of these large rings, however, is a significant challenge. The primary obstacle is the thermodynamic and kinetic competition between the desired intramolecular cyclization and undesired intermolecular polymerization.[7] This guide focuses on the strategic use of Methyl 15-bromopentadecanoate , a versatile linear precursor, to overcome this hurdle and efficiently construct macrocyclic frameworks. Its bifunctional nature—an electrophilic alkyl bromide at one terminus and a nucleophilic precursor (the ester) at the other—makes it an ideal starting point for intramolecular ring-closing reactions.

Core Principle: Taming Polymerization with the High Dilution Principle

To favor the formation of a single ring (a unimolecular reaction) over a long polymer chain (a bimolecular reaction), the concentration of the linear precursor must be kept extremely low. This is the essence of the High Dilution Principle .[7] By ensuring that the reactive ends of a single molecule are statistically more likely to find each other than to encounter another molecule, cyclization becomes the dominant pathway. While this can be achieved with vast volumes of solvent, a more practical laboratory approach involves the slow, controlled addition of the precursor to the reaction vessel, often using a syringe pump.[7] This technique maintains a pseudo-diluted state where the reactant is consumed faster than it is added.

Caption: High concentration favors intermolecular polymerization while high dilution favors intramolecular cyclization.

Synthetic Pathway I: From Bromoester to Macrocyclic Lactone (Exaltolide)

One of the most valuable macrocycles derivable from this compound is Pentadecanolide, also known by its trade name Exaltolide®. This 16-membered lactone is a highly sought-after musk fragrance.[8] The synthesis involves a two-step process: saponification of the methyl ester to the corresponding carboxylic acid, followed by a base-mediated intramolecular cyclization.

Step 1: Saponification to 15-Bromopentadecanoic Acid

The initial step is a straightforward hydrolysis of the methyl ester to yield the free carboxylic acid. This unmasks the carboxylate, which will serve as the nucleophile in the subsequent cyclization step.

Protocol 1: Saponification

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add potassium hydroxide (KOH, 1.5 eq) to the solution.

-

Heat the mixture to reflux (approx. 65-70 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of ~2 using cold 10% hydrochloric acid (HCl). A white precipitate of 15-bromopentadecanoic acid will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically obtained in high yield (>95%).[8]

Step 2: Intramolecular Cyclization via High Dilution

This is the critical macrocyclization step. The 15-bromopentadecanoic acid is slowly added to a heated suspension of a base in a large volume of solvent. The base deprotonates the carboxylic acid, and the resulting carboxylate anion performs an intramolecular SN2 reaction, displacing the bromide to form the lactone.

Protocol 2: High-Dilution Lactonization

-

Setup: Assemble a large three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a septum for the addition line.

-

To the flask, add a large volume of a high-boiling solvent such as methyl ethyl ketone (MEK) or dimethylformamide (DMF). Add a slight excess of a non-nucleophilic base, such as finely ground anhydrous potassium carbonate (K₂CO₃, ~2.0-3.0 eq).

-

Heat the solvent/base mixture to reflux with vigorous stirring to ensure a fine suspension of the base.

-

Precursor Addition: Dissolve the 15-bromopentadecanoic acid (1.0 eq) from Protocol 1 in a separate volume of the same solvent to create a dilute solution (e.g., 0.1 M).

-

Using a syringe pump, add the acid solution to the refluxing solvent/base mixture at a very slow rate over an extended period (e.g., 8-24 hours). This slow addition is crucial for maintaining high dilution conditions.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete cyclization.

-

Workup: Cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure pentadecanolide.

Caption: Workflow for the synthesis of Exaltolide from this compound.

| Parameter | Recommended Condition | Rationale |

| Precursor Concentration | < 0.01 M (effective) | Minimizes intermolecular reactions, favoring cyclization.[7] |

| Solvent | Methyl Ethyl Ketone (MEK), DMF | High boiling point allows for sufficient reaction temperature. |

| Base | Anhydrous K₂CO₃ | Sufficiently basic to deprotonate the acid without causing side reactions. |

| Temperature | Reflux | Provides activation energy for the SN2 displacement of bromide. |

| Addition Time | 8 - 24 hours | Crucial for maintaining the pseudo-high dilution state.[7] |

| Expected Yield | 70 - 85% | High yields are achievable under optimized high-dilution conditions. |

Alternative Synthetic Considerations

While the bromo-acid cyclization is a classic and robust method, other strategies can be employed starting from this compound.

-

Conversion to ω-Hydroxy Ester: The bromide can be converted to a hydroxyl group. The resulting Methyl 15-hydroxypentadecanoate can then undergo intramolecular transesterification, often promoted by specific catalysts, to form the macrocyclic lactone.[9] This avoids the use of a strong base in the cyclization step but requires an additional synthetic transformation of the starting material.

-

Formation of Macrocyclic Ketones (e.g., Muscone): While not a direct cyclization of the provided precursor, this compound can be used as a chain-building block. For instance, it can be converted into an organometallic reagent or other nucleophilic species to couple with another fragment, ultimately forming a longer acyclic precursor suitable for cyclization into ketones like Muscone.[10]

-

Ring-Closing Metathesis (RCM): The bromoester could be elaborated into a long-chain diene. RCM has become a powerful tool for macrocyclization, offering high functional group tolerance and often excellent yields for large rings.[11][12]

Conclusion and Outlook

This compound is a highly effective and versatile precursor for the synthesis of macrocyclic compounds, particularly the commercially significant fragrance, Exaltolide. The success of this synthesis hinges on the rigorous application of the high dilution principle to favor the desired intramolecular cyclization over polymerization. The protocols detailed herein provide a reliable framework for researchers and drug development professionals to construct these challenging and valuable molecular architectures. Understanding the causality behind each experimental choice—from solvent selection to the slow addition rate—is paramount to achieving high yields and purity in macrocycle synthesis.

References

-

Journal of the Indian Institute of Science. Macrocyclic musk compounds: Synthetic approaches to key intermediates for exaltolide, exaltone and dilactones. Available from: [Link]

-

PubMed. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Available from: [Link]

-

Wikipedia. High dilution principle. Available from: [Link]

- Google Patents. EP2205581A1 - Macrocyclic lactones as fragrances.

- Google Patents. US8217185B2 - Macrocyclic lactones as fragrances.

-

Wikipedia. Muscone. Available from: [Link]

-

Justia Patents. macrocyclic musk lactones and uses thereof. Available from: [Link]

-

ResearchGate. halo cyclization. Available from: [Link]

-

ResearchGate. Lactones with a fragrance properties. Available from: [Link]

-

PubMed. Synthesis of (R)- and (S)- muscone. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. Available from: [Link]

-

NPTEL. 7.1 Synthesis by high dilution principle. Available from: [Link]

-

PubMed. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Available from: [Link]

-

ResearchGate. Synthesis of (R)- and (S)- Muscone. Available from: [Link]

-

Acta Medica Marisiensis. Precursor Synthesis of Some New Macrocyclic Compounds. Available from: [Link]

-

National Center for Biotechnology Information. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Available from: [Link]

-

ResearchGate. (PDF) Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al 2 O 3 catalyst. Available from: [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach. Available from: [Link]

-

ResearchGate. Intramolecular Haloetherification and Transannular Hydroxycyclization of Alkenes. A Synthetic Methodology to Obtain Polycyclic Ethers and Amines. Available from: [Link]

-

National Center for Biotechnology Information. Stereospecific access to α-haloalkyl esters via enol ester epoxides and synthesis of a C3–C21 fragment of bastimolide A. Available from: [Link]

-

ResearchGate. New 15- and 18-Membered Polyunsaturated Macrocyclic Silicohydrocarbons. Available from: [Link]

-

National Center for Biotechnology Information. Macrocyclization strategies for cyclic peptides and peptidomimetics. Available from: [Link]

Sources

- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2205581A1 - Macrocyclic lactones as fragrances - Google Patents [patents.google.com]

- 3. Muscone - Wikipedia [en.wikipedia.org]

- 4. patents.justia.com [patents.justia.com]

- 5. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High dilution principle - Wikipedia [en.wikipedia.org]

- 8. journal.iisc.ac.in [journal.iisc.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Preparation of Muscone_Chemicalbook [chemicalbook.com]

- 11. Synthesis of (R)- and (S)- muscone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: A Guide to Nucleophilic Substitution Reactions with Methyl 15-bromopentadecanoate

Introduction: The Versatility of Functionalized Fatty Acid Esters

Long-chain fatty acid esters are fundamental building blocks in the realms of chemical synthesis and materials science. Their inherent lipophilicity and biocompatibility make them ideal scaffolds for a diverse array of applications, including the development of novel drug delivery systems, advanced lubricants, and specialized surfactants.[1][2] Methyl 15-bromopentadecanoate, a C15-bromo-functionalized fatty acid methyl ester, serves as a key intermediate for introducing a wide range of functionalities at the terminus of a long aliphatic chain.

This guide provides a comprehensive overview of the experimental setup for conducting nucleophilic substitution reactions with this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed protocols, and discuss analytical techniques for reaction monitoring and product characterization, empowering researchers to confidently and effectively utilize this versatile substrate.

Mechanistic Considerations: The SN2 Pathway

Nucleophilic substitution reactions involving primary alkyl halides, such as this compound, predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This mechanism is characterized by a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (in this case, the bromide ion).[5]

Several factors influence the rate and efficiency of an SN2 reaction:

-

Substrate Structure: Primary alkyl halides, like this compound, are ideal substrates for SN2 reactions due to minimal steric hindrance around the electrophilic carbon.[6][7]

-

Nucleophile Strength: A strong nucleophile is crucial for an efficient SN2 reaction as it is involved in the rate-determining step.[8]

-

Leaving Group: Bromide is a good leaving group, facilitating the substitution reaction.

-

Solvent: Polar aprotic solvents are preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus preserving its reactivity.

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for a nucleophilic substitution reaction with this compound, from reaction setup to product analysis.

Caption: General experimental workflow for nucleophilic substitution.

Representative Protocol: Synthesis of Methyl 15-azidopentadecanoate

This protocol details the synthesis of methyl 15-azidopentadecanoate, a versatile intermediate for click chemistry and other bioconjugation techniques.

Materials:

-

This compound (MW: 335.32 g/mol )[9]

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Reaction Initiation: Add sodium azide (1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting material, will have a lower Rf value.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl 15-azidopentadecanoate.

Analytical Techniques for Reaction Monitoring and Characterization

Careful monitoring and characterization are essential for a successful synthesis.[10] The following techniques are recommended:

-